molecular formula C13H22N2O3 B2872702 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one CAS No. 1421497-56-4

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B2872702
CAS No.: 1421497-56-4
M. Wt: 254.33
InChI Key: RGGWXVLGPTULFJ-UHFFFAOYSA-N
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Description

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one (CAS 1421497-56-4) is an organic compound featuring a complex molecular structure that combines piperidine and pyrrolidin-2-one rings, characterized by a 2-ethoxyacetyl functional group linked to the piperidine nitrogen . With a molecular formula of C13H22N2O3 and a molecular weight of 254.33 g/mol, this compound serves as a versatile and valuable intermediate in medicinal chemistry and drug discovery research . Its primary research value lies in its potential as a building block for the synthesis of novel bioactive molecules. The structure is particularly promising for developing compounds with neuromodulatory or psychotropic activity, as the scaffold favors interaction with specific receptors in the central nervous system . The presence of the pyrrolidin-2-one moiety is a significant feature, as this saturated, sp3-hybridized ring system enhances three-dimensional coverage and improves key physicochemical parameters, which can lead to better solubility and optimized pharmacokinetic profiles for drug candidates . The 2-ethoxyacetyl group and the conformationally defined rings contribute to improved metabolic stability and bioavailability in preclinical studies, making this intermediate a critical starting point for creating more selective and effective therapeutic agents . Researchers can utilize this compound to explore new chemical space in programs aimed at peripheral target drug discovery, leveraging its structural features to modulate properties like topological polar surface area (TPSA) and molecular weight to achieve desired permeability characteristics . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[1-(2-ethoxyacetyl)piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-2-18-10-13(17)14-8-5-11(6-9-14)15-7-3-4-12(15)16/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGWXVLGPTULFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-ethoxyacetyl chloride with piperidine to form the ethoxyacetyl-piperidine intermediate. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions typically include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(II) acetate, under an oxygen atmosphere at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .

Scientific Research Applications

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with potential biological activity.

    Biology: The compound is used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 1-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one and analogous compounds:

Compound Structural Features Pharmacological Activity Key Findings References
1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one Pyrrolidin-2-one fused to piperidin-4-yl with 2-ethoxyacetyl substituent. Not explicitly reported (inferred: potential α-adrenolytic/antiarrhythmic activity). Hypothesized to balance lipophilicity and solubility due to ethoxyacetyl group.
1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) Arylpiperazine-pyrrolidin-2-one hybrid with ethoxy-phenyl substitution. Antiarrhythmic, α1-adrenolytic. ED50 = 1.0 mg/kg (iv) in epinephrine-induced arrhythmia; moderate α1-AR affinity (pKi = 6.85).
1-(4-Chlorophenyl)pyrrolidin-2-one [27] Pyrrolidin-2-one with 4-chlorophenyl substituent. Not explicitly reported (structural analog for late-stage C–H functionalization studies). Demonstrated utility in methylation/amination reactions for drug derivatization.
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Natural product with furan-2-yl-oxoethyl side chain. Not explicitly reported (isolated from Tinospora sinensis). Biosynthetic precursor; highlights structural diversity in natural vs. synthetic pyrrolidin-2-ones.
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one Pyrrolidin-2-one with 3-chloropyrazinyl substituent. Not explicitly reported (structural analog for kinase inhibition studies). Chloropyrazine moiety may enhance kinase binding affinity in related scaffolds.
S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) Arylpiperazine-pyrrolidin-2-one hybrid with 2,4-difluorophenyl substitution. Hypotensive, α1-adrenolytic. Reduced systolic/diastolic pressure by 25–30% at 2.5 mg/kg (iv); sustained effects >60 minutes.

Key Structural and Functional Insights

Substituent Effects on Activity: The 2-ethoxyacetyl group in the target compound likely enhances solubility compared to lipophilic aryl groups (e.g., chlorophenyl in ), which could improve bioavailability. However, arylpiperazine derivatives (e.g., S-73 ) exhibit stronger α1-adrenolytic activity due to their planar aromatic systems, facilitating receptor interactions. Piperazine vs. Piperidine Scaffolds: Piperazine-containing analogs (e.g., compound 13 ) show higher antiarrhythmic potency than simple piperidine derivatives, possibly due to improved conformational flexibility and hydrogen-bonding capacity.

Hypotensive effects in S-73 and antiarrhythmic activity in compound 13 highlight the therapeutic versatility of pyrrolidin-2-one hybrids, modulated by substituent electronic properties (e.g., electron-withdrawing fluorine vs. ethoxy groups).

Natural vs. Synthetic Derivatives: Natural pyrrolidin-2-ones (e.g., from Tinospora sinensis ) often feature furan or glucose moieties, limiting their drug-likeness due to poor metabolic stability. Synthetic derivatives prioritize halogenated or arylpiperazine substituents for optimized receptor engagement .

Biological Activity

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one is a synthetic compound that belongs to the class of piperidine and pyrrolidine derivatives. Its molecular formula is C13H19N2O3, indicating a complex structure that includes both a pyrrolidinone ring and a piperidine moiety. This unique arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

  • Pyrrolidinone Ring : A five-membered lactam that contributes to the compound's stability and reactivity.
  • Piperidine Moiety : A six-membered nitrogen-containing ring that enhances the biological interaction potential.
  • Ethoxyacetyl Group : This substituent may influence the compound's pharmacokinetic properties, including solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structural features often exhibit various biological activities. The following sections summarize key findings related to the biological activity of 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one.

Antifungal Activity

Preliminary studies suggest that derivatives of piperidine, including those with pyrrolidine structures, can exhibit antifungal properties. For instance, related compounds have shown efficacy against Candida auris, a significant fungal pathogen known for its resistance to conventional antifungal treatments. These studies highlighted mechanisms such as:

  • Induction of Apoptosis : Certain derivatives were found to induce cell death in fungal cells, suggesting a potential mechanism for antifungal action.
  • Cell Cycle Arrest : Compounds demonstrated the ability to disrupt the normal cell cycle in fungal pathogens, leading to reduced viability and proliferation .

The mechanism by which 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one exerts its biological effects likely involves interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or proliferation.
  • Receptor Modulation : It could act on various receptors, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis

The following table compares 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one with similar compounds based on structural features and biological activity:

Compound NameStructureKey FeaturesBiological Activity
1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-oneC13H19N2O3Contains both piperidine and pyrrolidine rings with an ethoxyacetyl groupPotential antifungal activity; enzyme inhibition
4-PiperidoneC5H9NOKetone group; lacks ethoxyacetyl substitutionLimited antifungal activity; primarily used as a precursor in synthesis
2-PyrrolidinoneC4H7NOSimple lactam structure; less complexMinimal biological activity; mainly used as a solvent or intermediate

Case Studies

Recent studies have explored the synthesis and biological evaluation of piperidine-based compounds, including those structurally related to 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one. For example:

  • Study on Piperidine Derivatives : A series of novel piperidine derivatives were synthesized and tested against C. auris. The most active compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating significant antifungal potential .
  • Mechanistic Insights : Research indicated that these derivatives could disrupt the plasma membrane integrity of fungal cells, leading to cell death through apoptosis and cell cycle arrest .

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